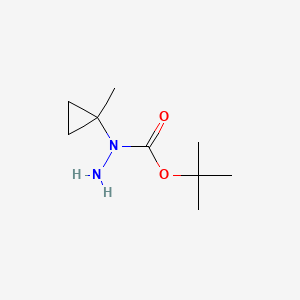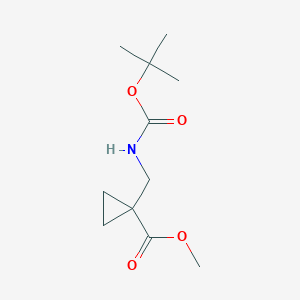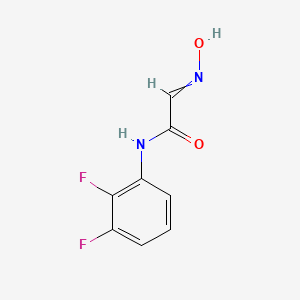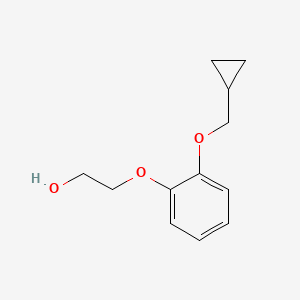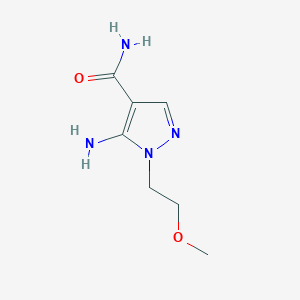![molecular formula C12H17NO4 B8266279 methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate](/img/structure/B8266279.png)
methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate is an organic compound that features a pyrrole ring substituted with two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate typically involves the reaction of pyrrole derivatives with appropriate esterifying agents. One common method is the Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or recrystallization are typically used to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism by which Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The pyrrole ring can also participate in electron transfer reactions, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar reactivity but lacking ester groups.
3,4-Dimethyl-1H-pyrrole-2,5-dione: A compound with similar structural features but different functional groups.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A more complex derivative with additional substituents
Uniqueness
Dimethyl 3,3’-(1H-pyrrole-2,5-diyl)dipropanoate is unique due to its combination of a pyrrole ring with ester groups, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science .
Propriétés
IUPAC Name |
methyl 3-[5-(3-methoxy-3-oxopropyl)-1H-pyrrol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-11(14)7-5-9-3-4-10(13-9)6-8-12(15)17-2/h3-4,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBJGWBWPIIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(N1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8266201.png)
